molecular formula C15H23BN2O3 B1452584 N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide CAS No. 1286230-84-9

N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide

Cat. No.: B1452584
CAS No.: 1286230-84-9
M. Wt: 290.17 g/mol
InChI Key: JOCSUWANXHYNOG-UHFFFAOYSA-N
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Description

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide is a boronic ester derivative featuring a pyridine core substituted with a pinacol boronate group at the 4-position and an isobutyramide moiety at the 2-position. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceutical applications, particularly kinase inhibitors targeting tauopathies and neurodegenerative diseases . Synthesized via palladium-catalyzed borylation (GP4 method) from N-(4-bromopyridin-2-yl)isobutyramide, it exhibits a molecular formula of C15H23BN2O3 (MW: 290.17) and is characterized by NMR-confirmed regioselectivity and high purity (>95%) .

Properties

IUPAC Name

2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-10(2)13(19)18-12-9-11(7-8-17-12)16-20-14(3,4)15(5,6)21-16/h7-10H,1-6H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCSUWANXHYNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Borylation of Halopyridine

The key step involves the palladium-catalyzed coupling of a halogenated pyridine with pinacolborane or bis(pinacolato)diboron to install the boronate ester group.

Parameter Details
Starting material 3,5-Dibromopyridine or 2-halopyridine
Boron reagent Pinacolborane or bis(pinacolato)diboron
Catalyst Palladium diacetate (Pd(OAc)2)
Ligands PcyBiPh, CyJohnPhos, or PCyBin
Base Potassium acetate (KOAc), sodium carbonate (Na2CO3), cesium carbonate (Cs2CO3)
Solvent Anhydrous tetrahydrofuran (THF), 1,4-dioxane
Atmosphere Inert (nitrogen or argon)
Temperature Reflux (THF ~66°C) or 100-110°C (1,4-dioxane)
Reaction time 3 to 5 hours for borylation; additional 20 hours for amide coupling step
Workup Cooling, filtration, washing, and silica gel chromatography
Typical yield 45% to 64%

Example Procedure :
In a flame-dried flask under nitrogen, Pd(OAc)2 (19 mg, 0.08 mmol) and ligand PcyBiPh (84 mg, 0.20 mmol) are dissolved in anhydrous THF (10 mL). After degassing, 3,5-dibromopyridine (0.315 g, 1.33 mmol), pinacolborane (0.338 g, 2.66 mmol), and KOAc (0.217 g, 12.2 mmol) are added. The mixture is refluxed for 5 hours. After cooling, the amide precursor (1.60 g, 3.2 mmol), Na2CO3 (1.20 g, 11.3 mmol), Cs2CO3 (1.10 g, 3.38 mmol), and degassed water (0.25 mL) are added, and the mixture is refluxed for another 20 hours. The crude product is isolated by filtration and purified by silica gel chromatography to yield the target compound as a colorless solid (64% yield).

Alternative Conditions Using Different Ligands and Solvents

Parameter Variation
Ligands CyJohnPhos, PCyBin
Solvent 1,4-Dioxane
Temperature 110°C
Reaction time 3 hours for borylation; overnight reflux for amide coupling
Yield Approximately 45%

Example :
A Schlenk tube is charged with 3,5-dibromopyridine (50 mg, 0.21 mmol), pinacolborane (0.117 g, 0.462 mmol), KOAc (0.1 g, 1 mmol), ligand PCyBin (6.7 mg, 0.03 mmol), and Pd(OAc)2 (3 mg, 0.013 mmol) in anhydrous dioxane (6 mL). The mixture is evacuated and purged with argon, then heated at 110°C for 3 hours. Subsequently, the amide precursor and additional catalyst and ligand are added, and the mixture is refluxed overnight. Workup involves aqueous extraction and silica gel chromatography to afford the product in 45% yield.

Notes on Reaction Conditions and Optimization

Summary Table of Preparation Parameters

Step Reagents/Conditions Solvent Temp (°C) Time Yield (%) Notes
Borylation 3,5-Dibromopyridine, bis(pinacolato)diboron, Pd(OAc)2, PcyBiPh, KOAc THF Reflux (~66) 5 h 64 Inert atmosphere, degassed solution
Amide coupling Isobutyramide precursor, Na2CO3, Cs2CO3 THF/H2O Reflux 20 h - Sequential after borylation
Alternative borylation Pd(OAc)2, PCyBin, KOAc 1,4-Dioxane 110 3 h 45 Followed by amide coupling overnight
Workup and purification Filtration, washing, silica gel chromatography - - - - Colorless solid product

Research Findings and Analytical Data

  • The synthesized compound exhibits characteristic ^1H NMR signals consistent with the pyridinyl and isobutyramide moieties.
  • Purity is typically confirmed by chromatographic methods (HPLC) and mass spectrometry.
  • The boronate ester moiety is stable under the reaction and purification conditions.
  • Yields vary depending on ligand, solvent, and reaction time but generally range from 45% to 64% under optimized conditions.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development:
    • The compound's boron-containing structure allows it to participate in various chemical reactions that are beneficial in drug design. Boron compounds have been shown to enhance the bioavailability of drugs and improve their pharmacokinetic profiles.
    • Research indicates that derivatives of boron compounds can act as inhibitors for specific enzymes involved in disease pathways, making them potential candidates for therapeutic agents against cancers and neurodegenerative diseases .
  • Targeted Therapy:
    • The incorporation of the pyridine moiety may facilitate the targeting of specific biological pathways. Studies suggest that pyridine derivatives can modulate biological activity by interacting with receptors or enzymes relevant to disease mechanisms .
    • For instance, compounds similar to N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide have been explored for their potential in treating conditions like Alzheimer's disease by targeting amyloid-beta aggregation .

Materials Science Applications

  • Catalysis:
    • The unique dioxaborolane structure can serve as a catalyst in organic reactions. Its ability to stabilize reaction intermediates makes it valuable for developing new synthetic methodologies .
    • Boron compounds are often used in cross-coupling reactions (e.g., Suzuki coupling), which are pivotal in forming carbon-carbon bonds in organic synthesis .
  • Nanotechnology:
    • This compound can be utilized in the synthesis of boron-doped nanomaterials. These materials exhibit enhanced electronic properties and are suitable for applications in sensors and electronic devices .
    • Research has shown that boron-doped materials can improve the performance of lithium-ion batteries by enhancing charge transfer capabilities .

Case Studies

StudyApplicationFindings
1Drug DevelopmentDemonstrated efficacy in inhibiting cancer cell proliferation through targeted enzyme inhibition.
2CatalysisShowed improved yields in Suzuki coupling reactions compared to traditional catalysts.
3NanotechnologyEnhanced conductivity in boron-doped nanomaterials led to better performance metrics in battery applications.

Mechanism of Action

The mechanism of action of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Yield : Cyclopropanecarboxamide derivatives (e.g., compound 40) achieve higher yields (41%) than isobutyramide (33%) or acetamide (8%), likely due to reduced steric hindrance during coupling .
  • Thermal Stability : Isobutyramide derivatives (e.g., compound 39) exhibit higher melting points (284–285°C) compared to cyclopropane analogs (257–258°C), suggesting stronger crystalline packing with bulky substituents .
  • Purity : All analogs maintain >95% purity post-purification, indicating robust synthetic protocols .

Biological Activity

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyridine ring and a dioxaborolane moiety. The molecular formula is C11H16BNO2C_{11}H_{16}BNO_2 with a molecular weight of 205.06 g/mol. The IUPAC name highlights its unique functional groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC11H16BNO2
Molecular Weight205.06 g/mol
IUPAC NameThis compound
CAS Number181219-01-2

Research indicates that compounds similar to this compound exhibit inhibitory effects on various kinases. For instance:

  • GSK-3β Inhibition : Studies have shown that derivatives of this compound can inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and cell proliferation. The IC50 values for these inhibitors range from 10 to 1314 nM depending on structural modifications .
  • Anti-inflammatory Activity : The compound has demonstrated potential in reducing inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells. This suggests a role in neuroprotection and potential therapeutic applications in neurodegenerative diseases .

In Vitro Studies

Cell Viability Assays : In studies using HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines, certain derivatives showed no significant cytotoxicity at concentrations up to 10 µM. This is critical for evaluating their safety profile in potential therapeutic applications .

Case Studies

  • Neuroprotection : A study focusing on the neuroprotective effects of similar compounds highlighted their ability to enhance cell viability against oxidative stress-induced damage. The results indicated that specific structural modifications could significantly improve protective effects .
  • Cancer Research : Compounds related to this structure have been investigated for their anti-cancer properties. For example, modifications that enhance GSK-3β inhibition have shown promise in reducing tumor growth in preclinical models .

Q & A

Q. What is the primary application of this compound in synthetic chemistry?

This boronate ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl structures. The pyridine-bound boronate group reacts with aryl/heteroaryl halides under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in the presence of a base (e.g., Na₂CO₃) and polar solvents (e.g., THF/H₂O). The reaction typically proceeds at 80–100°C, yielding coupled products with high efficiency .

Q. How can researchers synthesize this compound?

A common route involves Miyaura borylation of a halogenated pyridine precursor (e.g., 2-amino-4-bromopyridine). The halogen is replaced with a boronate ester using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dba)₂) in anhydrous THF or dioxane. Post-reaction purification via silica gel chromatography (eluting with hexane/ethyl acetate) isolates the product. Purity is confirmed by ¹H/¹¹B NMR and LC-MS .

Q. What solvents are optimal for handling this compound?

The compound is soluble in DMSO, THF, and dichloromethane but may hydrolyze in protic solvents. For long-term stability, store under inert gas (N₂/Ar) at –20°C in a desiccator. Avoid aqueous or acidic conditions to prevent boronate ester degradation .

Advanced Research Questions

Q. How can steric hindrance from the isobutyramide group affect coupling efficiency?

The bulky isobutyramide substituent on the pyridine ring may slow transmetallation steps in Suzuki reactions. To mitigate this, use bulky phosphine ligands (e.g., SPhos or XPhos) or pre-activated catalysts (e.g., Pd₂(dba)₃ with t-Bu₃P). Elevated temperatures (100–120°C) and extended reaction times (24–48 hrs) may improve yields. Monitor reaction progress via TLC or HPLC .

Q. What analytical methods confirm the integrity of the boronate ester post-synthesis?

  • ¹¹B NMR : A sharp singlet near δ 30 ppm confirms the intact boronate ester.
  • ¹H NMR : The pinacol methyl groups appear as a singlet at δ 1.0–1.3 ppm.
  • ESI-MS : Look for the molecular ion [M+H]⁺ and absence of hydrolysis products (e.g., boronic acid).
  • X-ray crystallography (if crystals form): Use SHELXL for refinement, accounting for boron’s low electron density .

Q. How to resolve contradictions in reported reaction yields for this compound?

Discrepancies often arise from oxygen sensitivity , trace moisture, or catalyst lot variability. Standardize protocols by:

  • Degassing solvents with N₂/Ar for 30 mins.
  • Using freshly distilled bases (e.g., Cs₂CO₃ instead of K₂CO₃ for moisture-sensitive cases).
  • Validating catalyst activity via control reactions with known substrates .

Q. What strategies preserve the amide group during cross-coupling?

The isobutyramide group is generally stable under Suzuki conditions but may decompose under strong bases. Use milder bases (e.g., K₃PO₄) and lower temperatures (60–80°C). If degradation occurs, introduce a protecting group (e.g., tert-butoxycarbonyl, Boc) pre-borylation and remove it post-coupling .

Methodological Challenges and Solutions

Q. How to purify this compound when contaminated with pinacol byproducts?

Pinacol (from B₂pin₂) often co-elutes with the product. Use gradient chromatography (0→50% ethyl acetate in hexane) or recrystallization in hexane/CH₂Cl₂ (1:1). Confirm purity by observing the absence of pinacol’s –OH stretch (3400 cm⁻¹) in IR .

Q. What computational tools predict reactivity in novel coupling systems?

Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) model transition states to predict steric/electronic effects. Parameters like absolute hardness (η) and electronegativity (χ) from Parr-Pearson theory help assess boron’s electrophilicity .

Q. How to characterize stereochemical outcomes in derivatives?

If chiral centers form during functionalization (e.g., asymmetric alkylation), use chiral HPLC (Chiralpak IA/IB columns) or Mosher ester analysis. For crystallography, employ SHELXL’s TWIN/BASF commands to refine disordered structures .

Tables for Key Data

Property Value/Method Reference
Solubility DMSO (>50 mg/mL), THF (~30 mg/mL)
¹¹B NMR Shift δ 30.5 ppm (singlet)
Optimal Suzuki Conditions Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃, THF/H₂O, 100°C, 24h
Stability Stable >6 months at –20°C under Ar

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide
Reactant of Route 2
Reactant of Route 2
N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide

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